![molecular formula C12H10N2 B14661573 2H-azepino[1,2-a]benzimidazole CAS No. 41770-77-8](/img/structure/B14661573.png)
2H-azepino[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. This reaction is followed by treatment with a base such as morpholine, resulting in the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, leading to the formation of quaternary azolium salts. These salts can then be cyclized in alcohol in the presence of potassium carbonate to yield 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, depending on the substituents present .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the azepine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
2H-azepino[1,2-a]benzimidazole has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 2H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as a ligand for enzyme CYP2D16 and as an antagonist of the subtype A receptor of γ-aminobutyric acid (GABA) . These interactions can modulate neurotransmitter activity, potentially leading to therapeutic effects such as dopamine receptor agonism and antidepressant properties .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring system but differ in the degree of unsaturation and substituent effects.
Benzimidazole Derivatives: Compounds like 1,2-disubstituted benzimidazoles exhibit similar core structures but with different functional groups and biological activities.
Uniqueness
2H-azepino[1,2-a]benzimidazole stands out due to its specific ring fusion and the resulting electronic and steric effects.
属性
CAS 编号 |
41770-77-8 |
|---|---|
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-3,5-9H,4H2 |
InChI 键 |
NTDFWLXHFOZIQH-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=NC3=CC=CC=CN3C2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


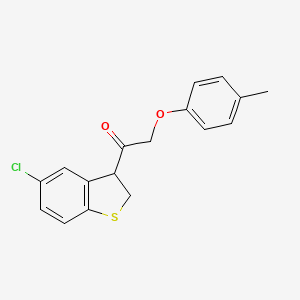

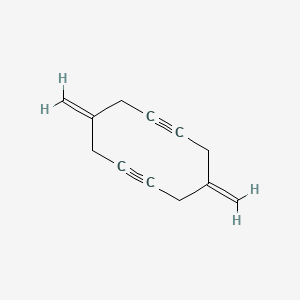
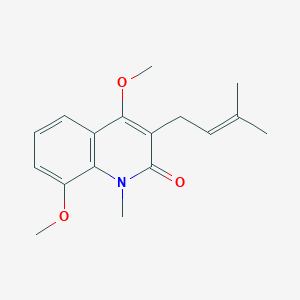
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
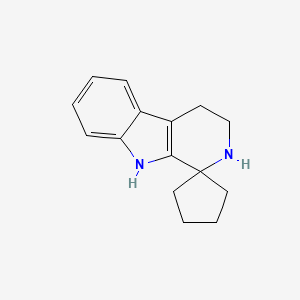

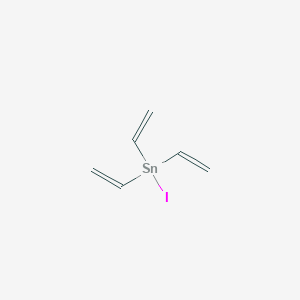
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

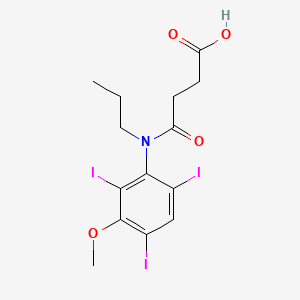
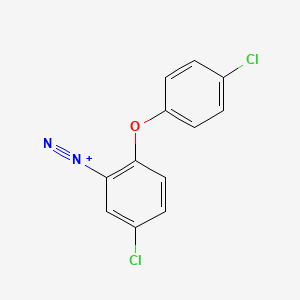

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
